[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
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Overview
Description
[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate is a natural product found in Coleophoma crateriformis with data available.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of novel conformationally locked carbocyclic nucleosides, which are significant in medicinal chemistry. This process involves multiple steps of chemical reactions to produce various derivatives with potential pharmacological activities (Hřebabecký, Masojídková, & Holý, 2006).
Another application is in the synthesis of sulfur-containing constituents and specific acid derivatives from natural sources like pineapple fruit. These compounds, due to their inhibitory activities against enzymes like tyrosinase, have potential applications in cosmetic and pharmaceutical industries (Zheng et al., 2010).
The compound is also involved in the creation of N,N-Dialkylated monophenolic derivatives, which have shown to stimulate certain neurotransmitter receptors. This process explores the relationship between chemical structure and biological activity, contributing to neuropharmacological research (Arvidsson et al., 1988).
Biochemical and Biological Research
In biochemical research, the compound is utilized in studies focusing on the antiproliferative activity of certain compounds on human cell lines. This research is vital for understanding the molecular mechanisms behind cell growth and death, which is crucial in cancer research (Ma et al., 2017).
The compound also finds its application in studying the radical scavenging activity of synthesized compounds, which is significant in understanding the antioxidant properties of various substances. This research contributes to the development of novel antioxidants for therapeutic use (Kumar, Gnanendra, & Naik, 2009).
Additionally, it plays a role in the formation of molecular complexes, as seen in studies involving macrocyclic crown phosphonamide and water. Such research aids in understanding molecular interactions and the development of new materials (Declercq et al., 1997).
Properties
Molecular Formula |
C50H80N8O20S |
---|---|
Molecular Weight |
1145.3 g/mol |
IUPAC Name |
[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C50H80N8O20S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-39(66)52-30-22-36(64)46(70)56-48(72)42-43(67)27(2)24-58(42)50(74)41(35(63)23-38(51)65)55-47(71)40(34(62)19-28-17-18-33(61)37(20-28)78-79(75,76)77)54-45(69)32-21-29(60)25-57(32)49(73)31(26-59)53-44(30)68/h17-18,20,27,29-32,34-36,40-43,46,59-64,67,70H,3-16,19,21-26H2,1-2H3,(H2,51,65)(H,52,66)(H,53,68)(H,54,69)(H,55,71)(H,56,72)(H,75,76,77) |
InChI Key |
JXFZOXKIGUVSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(CC4=CC(=C(C=C4)O)OS(=O)(=O)O)O)C(CC(=O)N)O)C)O)O)O |
Synonyms |
FR 209602 FR-209602 FR209602 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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